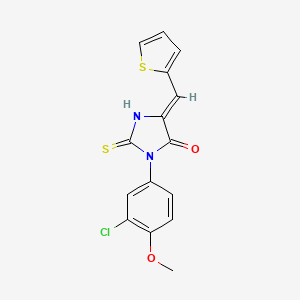
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is a useful research compound. Its molecular formula is C15H11ClN2O2S2 and its molecular weight is 350.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClN2O2S2
- Molecular Weight : 350.843 g/mol
- CAS Number : 568543-66-8
- Purity : 95%
Structural Characteristics
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a thiophenyl group, and an imidazolidinone core. The presence of sulfur atoms in the structure is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that it induces apoptosis in human cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
Preliminary data suggest that this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways associated with cancer and other diseases.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited an IC50 value of 3.00 µM against Staphylococcus aureus, indicating strong antibacterial activity.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on PTPs.
- Findings : The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity to the target enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : By inhibiting PTPs, it disrupts signaling pathways that promote cell survival and proliferation.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Data Summary Table
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antimicrobial | 3.00 | Staphylococcus aureus |
| Anticancer (Breast) | 15 | Breast cancer cell lines |
| Enzyme Inhibition (PTPs) | Competitive | Protein Tyrosine Phosphatases |
特性
IUPAC Name |
(5E)-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)21)8-10-3-2-6-22-10/h2-8H,1H3,(H,17,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQLKGEYLCUQG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













